3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of VX-759 involves several steps, starting with the preparation of key intermediates. The industrial production methods for VX-759 are not widely documented, but typically involve the following steps:
Synthesis of Intermediates: The initial step involves the preparation of specific intermediates required for the final compound.
Coupling Reactions: These intermediates undergo coupling reactions under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
VX-759 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
VX-759 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of nonstructural protein 5B inhibitors.
Biology: It is used in the study of viral replication mechanisms and the development of antiviral therapies.
Medicine: It is being investigated for its potential in treating HCV infections.
Industry: It is used in the pharmaceutical industry for the development of antiviral drugs.
Mechanism of Action
VX-759 exerts its effects by inhibiting the activity of nonstructural protein 5B, an enzyme crucial for the replication of HCV. This inhibition disrupts the viral replication process, thereby reducing the viral load in infected individuals. The molecular targets involved include the active site of nonstructural protein 5B, which is essential for the synthesis of viral RNA .
Comparison with Similar Compounds
VX-759 is compared with other nonstructural protein 5B inhibitors such as sofosbuvir and dasabuvir. While all these compounds target the same enzyme, VX-759 has shown higher potency and selectivity in inhibiting HCV replication. Similar compounds include:
Sofosbuvir: Another nonstructural protein 5B inhibitor used in the treatment of HCV.
Dasabuvir: A nonstructural protein 5B inhibitor with a different chemical structure but similar mechanism of action.
VX-759 stands out due to its unique chemical structure and higher efficacy in clinical trials .
Properties
CAS No. |
478025-29-5 |
---|---|
Molecular Formula |
C22H27NO3S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-[(4-methylcyclohexanecarbonyl)-propan-2-ylamino]-5-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C22H27NO3S/c1-14(2)23(21(24)17-11-9-15(3)10-12-17)18-13-19(27-20(18)22(25)26)16-7-5-4-6-8-16/h4-8,13-15,17H,9-12H2,1-3H3,(H,25,26) |
InChI Key |
RZXQBIKGWSLVEK-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VX-759; BCH-27759; VCH-759; VX759; BCH27759; VCH759; VX 759; BCH 27759; VCH 759; NNI-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.